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## preclinical pharmacology of Evacetrapib

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Compound of Interest		
Compound Name:	Evacetrapib	
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An In-Depth Technical Guide to the Preclinical Pharmacology of Evacetrapib

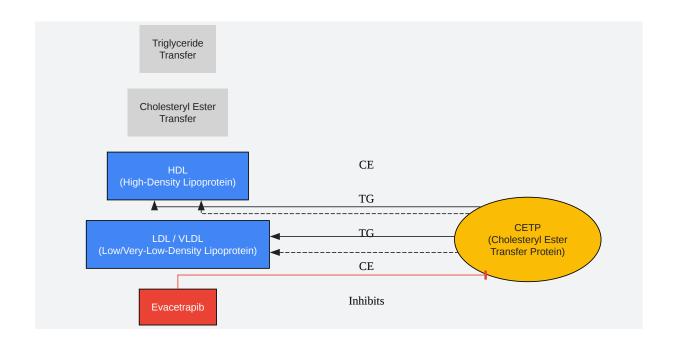
## Introduction

Evacetrapib (also known as LY2484595) is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) developed for the potential treatment of cardiovascular diseases.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[2][3] By inhibiting CETP, Evacetrapib was designed to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a lipid profile thought to be cardioprotective.[1][3] Despite promising preclinical and early clinical lipid-modifying effects, the large-scale ACCELERATE phase 3 clinical trial was terminated as the drug failed to reduce major adverse cardiovascular events. [4][5] This guide provides a detailed overview of the preclinical pharmacology of Evacetrapib, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

## **Mechanism of Action**

**Evacetrapib** is a benzazepine-based compound that selectively inhibits CETP.[2][6] This inhibition blocks the transfer of cholesteryl esters from HDL to LDL and VLDL. The direct consequence of this action is an accumulation of cholesteryl esters within HDL particles, leading to a significant increase in circulating HDL-C levels. Concurrently, the reduction in cholesteryl ester acquisition by LDL particles contributes to a decrease in LDL-C levels.[1][2]





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**Caption:** Mechanism of CETP inhibition by **Evacetrapib**.

# **In Vitro Pharmacology**

Evacetrapib demonstrated high potency and selectivity for CETP in various in vitro assays.

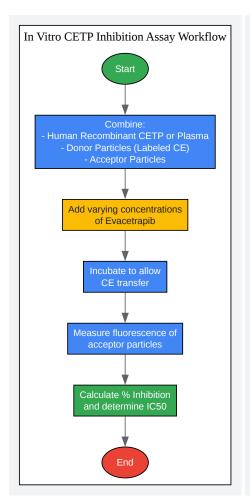
Data Presentation: In Vitro CETP Inhibition

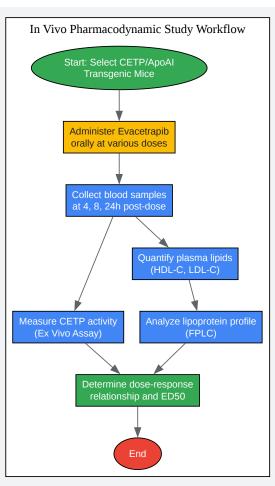
Assay Type	Target	IC50 Value	Reference
Buffer Assay	Human Recombinant CETP	5.5 nM	[2][3][7]
Plasma Assay	CETP Activity in Human Plasma	36 nM	[2][3][7]



#### **Experimental Protocols**

- In Vitro CETP Inhibition Assay (Buffer): The activity of Evacetrapib was assessed using human recombinant CETP protein. The assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor particles. The concentration of the compound that causes a half-maximum inhibition of this transfer is determined as the IC50 value.[2]
- In Vitro CETP Inhibition Assay (Human Plasma): To evaluate activity in a more
  physiologically relevant matrix, the assay was performed using human plasma as the source
  of CETP. The inhibition of endogenous CETP activity was measured, providing an IC50
  value that reflects the compound's potency in the presence of other plasma components.[2]





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